



In Vivo Imaging Protocol for Mice Using BSA-Cy5.5: Application Notes

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Compound of Interest		
Compound Name:	Bovine Serum Albumin-Cy5.5	
Cat. No.:	B10823030	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of preclinical research and drug development, in vivo imaging serves as a critical tool for visualizing biological processes in living organisms. The use of fluorescent probes, particularly in the near-infrared (NIR) spectrum, offers significant advantages due to reduced tissue autofluorescence and deeper tissue penetration. Bovine Serum Albumin (BSA) conjugated with the cyanine dye Cy5.5 (BSA-Cy5.5) has emerged as a valuable imaging agent. Its utility stems from the inherent biocompatibility and pharmacokinetic properties of albumin, which can be exploited to study vascular permeability, tumor targeting through the Enhanced Permeability and Retention (EPR) effect, and general biodistribution of macromolecules.[1][2]

BSA-Cy5.5 is a fluorescent conjugate characterized by an excitation wavelength of approximately 675 nm and an emission wavelength of around 694 nm.[3] The labeling ratio typically ranges from 2 to 7 Cy5.5 dye molecules per BSA molecule.[3] This application note provides a detailed protocol for in vivo imaging in mice using BSA-Cy5.5, including experimental design, data acquisition, and analysis, tailored for researchers in academia and the pharmaceutical industry.

Key Applications

• Tumor Imaging: BSA, due to its size, passively accumulates in tumor tissues through the EPR effect, which is a consequence of the leaky vasculature and poor lymphatic drainage



characteristic of many solid tumors.[4] This makes BSA-Cy5.5 an excellent tool for visualizing and delineating tumor margins.

- Vascular Permeability Studies: The accumulation of BSA-Cy5.5 in various tissues can be indicative of vascular leakiness, a hallmark of inflammation and various pathological conditions.
- Biodistribution and Pharmacokinetics: Tracking the distribution and clearance of BSA-Cy5.5
 provides valuable information on the behavior of macromolecules in vivo, which is essential
 for the development of drug delivery systems.[2]

Quantitative Data Summary

The biodistribution of BSA-Cy5.5 can be quantified by measuring the fluorescence intensity in various organs and expressing it as a percentage of the injected dose per gram of tissue (%ID/g). The following tables provide representative data from in vivo imaging studies in mice.

Table 1: Biodistribution of BSA-Cy5.5 in Tumor-Bearing Mice 24 Hours Post-Injection

Organ	Mean %ID/g ± SD
Tumor	10.5 ± 2.1
Liver	15.2 ± 3.5
Spleen	4.1 ± 0.9
Kidneys	3.5 ± 0.8
Lungs	2.0 ± 0.5
Heart	1.5 ± 0.4
Muscle	1.2 ± 0.3
Brain	0.2 ± 0.1

Note: Data are representative and can vary based on the mouse model, tumor type, and specific experimental conditions.



Table 2: Pharmacokinetic Profile of BSA-Cy5.5 in Blood

Time Post-Injection	Mean Fluorescence Intensity (Arbitrary Units) ± SD
5 minutes	9800 ± 1200
1 hour	7500 ± 950
4 hours	4200 ± 600
24 hours	1500 ± 300
48 hours	500 ± 100

Experimental ProtocolsPreparation of BSA-Cy5.5 Conjugate

This protocol is adapted from standard protein labeling procedures.

Materials:

- Bovine Serum Albumin (BSA)
- · Cy5.5 NHS ester
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
- Anhydrous dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare BSA Solution: Dissolve BSA in the reaction buffer at a concentration of 5-10 mg/mL.
- Prepare Dye Solution: Immediately before use, dissolve the Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.



- Conjugation: While gently vortexing the BSA solution, add the reactive dye solution dropwise. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 (dye:protein) is recommended.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the BSA-Cy5.5 conjugate from the unconjugated dye using a purification column.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for BSA) and 675 nm (for Cy5.5). A DOL of 2-7 is generally desirable.[3]
- Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[3]

In Vivo Imaging Protocol

Animal Models:

- Athymic nude mice (nu/nu) are recommended to minimize light scattering and absorption by fur.[5] If other strains are used, the imaging area should be carefully shaved.
- For tumor imaging studies, tumor cells are typically implanted subcutaneously. Imaging should commence when tumors reach a palpable size.

Materials:

- BSA-Cy5.5 conjugate
- Sterile PBS
- Anesthesia (e.g., isoflurane)
- In vivo imaging system equipped with appropriate filters for Cy5.5 (Excitation: ~615-665 nm, Emission: ~695-770 nm)[6]

Procedure:



- Animal Preparation: Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[6] Place the mouse in the imaging chamber on a heated stage to maintain body temperature.
- Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe to assess for any autofluorescence.
- Probe Administration:
 - Dilute the BSA-Cy5.5 conjugate in sterile PBS.
 - A recommended starting dose is 1-2 nmol per mouse, administered intravenously (i.v.) via the tail vein.[7][8] The injection volume should be between 100-200 μL.[7]
- In Vivo Imaging:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1 h, 4 h, 24 h, 48 h, and 72 h) to determine the optimal imaging window.
 - Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
- Data Analysis:
 - Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs or tissues.
 - Quantify the average fluorescence intensity within each ROI.
 - Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle).

Ex Vivo Organ Analysis

Procedure:

• Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse. Perfuse the circulatory system with saline to remove blood from the organs.[7]

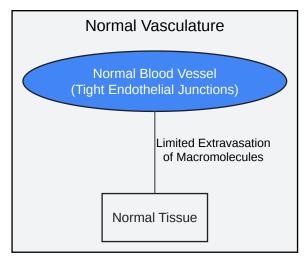


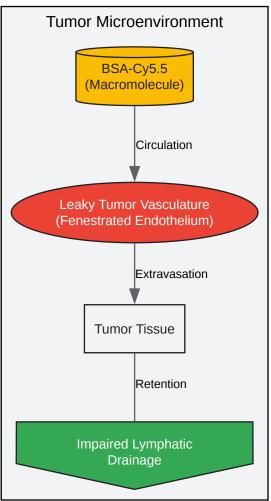
- Organ Dissection: Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).[7]
- Ex Vivo Imaging: Arrange the dissected organs in the imaging chamber and acquire a fluorescence image.
- · Quantification:
 - Draw ROIs around each organ and quantify the average fluorescence intensity.
 - To determine the %ID/g, create a standard curve by imaging known concentrations of the BSA-Cy5.5 conjugate.
 - Convert the fluorescence intensity of each organ to the amount of the conjugate and express it as a percentage of the injected dose per gram of tissue.[7]

Visualizations



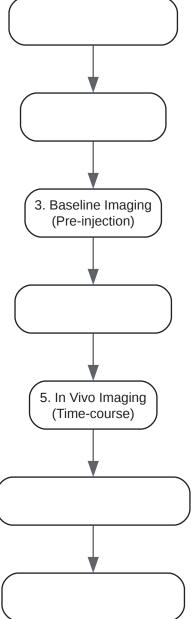
Enhanced Permeability and Retention (EPR) Effect







In Vivo Imaging Workflow with BSA-Cy5.5



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